Diflucortolone valerate

Catalog No.
S593620
CAS No.
59198-70-8
M.F
C27H36F2O5
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflucortolone valerate

CAS Number

59198-70-8

Product Name

Diflucortolone valerate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N

SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Synonyms

6alpha,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate; Diflucortolone 21-valerate; Neriforte; Nerisona; Nerisone; Nerisone Forte; (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dio

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

Efficacy and Potency Comparisons

  • Comparative Studies: Research has compared Diflucortolone valerate's efficacy to other corticosteroids like clobetasol propionate and halcinonide. Studies suggest comparable effectiveness in treating specific conditions like psoriasis, with Diflucortolone valerate demonstrating potency similar to or exceeding other options [, ].
  • Vasoconstriction Tests: Early research investigated Diflucortolone valerate's potency through vasoconstriction tests. These tests measured blood vessel narrowing in response to the medication, suggesting its potential anti-inflammatory properties [].

Combination Therapies

Diflucortolone valerate has been explored in combination with other medications to enhance its effectiveness:

  • Antifungal Combinations: Studies have combined Diflucortolone valerate with antifungal agents like isoconazole nitrate to treat fungal skin infections. This combination therapy showed improved results compared to using Diflucortolone valerate alone, suggesting its potential in managing both inflammation and fungal growth [].

Diflucortolone valerate is a synthetic corticosteroid, classified as a glucocorticoid, primarily used for its anti-inflammatory properties. Its chemical structure is characterized by the presence of fluorine atoms and a valerate ester, which enhances its potency and bioavailability. The chemical name for diflucortolone valerate is 6α, 9-difluoro-11ß, 21-dihydroxy-16 α-methyl-pregna-1, 4-diene-3, 20-dione 21-valerate, with a molecular formula of C27H36F2O5 and a molecular mass of 478.58 g/mol .

Diflucortolone valerate appears as a white to slightly cream-white crystalline powder that is odorless. It is soluble in chloroform but only slightly soluble in methanol and sparingly soluble in ether. The compound melts between 200°C and 205°C .

Diflucortolone valerate's anti-inflammatory effect is mediated through its interaction with the glucocorticoid receptor within skin cells []. Once the drug enters the cell, it binds to the receptor, inducing a conformational change that activates the transcription of anti-inflammatory genes []. These genes encode proteins that suppress the inflammatory response, leading to reduced inflammation, itching, and redness in the skin.

Diflucortolone valerate is a potent corticosteroid, and prolonged or inappropriate use can lead to side effects. These may include:

  • Burning, redness, irritation, or dryness of the treated skin area [].
  • Skin thinning and fragility with prolonged use [].
  • Increased risk of infections at the application site due to suppression of the immune system [].

Diflucortolone valerate is generally safe when used as directed by a healthcare professional. However, it is essential to follow the prescribed dosage and duration of treatment to minimize the risk of side effects [].

Diflucortolone valerate undergoes hydrolysis to release diflucortolone, the active form, upon application. This reaction is facilitated by esterases present in the skin. The released diflucortolone exerts its pharmacological effects through various mechanisms, including the induction of lipocortins that inhibit phospholipase A2 activity, leading to reduced arachidonic acid release and subsequent inhibition of inflammatory mediators .

The biological activity of diflucortolone valerate is predominantly anti-inflammatory. It binds to glucocorticoid receptors, translocating to the nucleus to modulate gene expression. This results in the upregulation of anti-inflammatory genes (e.g., interleukin-10) and downregulation of pro-inflammatory cytokines . In animal models, diflucortolone valerate has shown significant anti-inflammatory effects, outperforming several other corticosteroids in terms of potency .

The synthesis of diflucortolone valerate typically involves:

  • Starting Material: The synthesis begins with a suitable steroid backbone.
  • Fluorination: Introduction of fluorine atoms at specific positions on the steroid structure.
  • Esterification: Reaction with valeric acid to form the valerate ester.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and potency.

These steps can vary slightly depending on the specific synthetic pathway chosen by researchers or manufacturers .

Diflucortolone valerate is primarily used in dermatology for treating various inflammatory skin conditions such as:

  • Eczema
  • Dermatitis
  • Psoriasis
  • Allergic rashes

It helps alleviate symptoms like swelling, itching, and redness associated with these conditions. The compound is available in topical formulations such as creams and ointments .

Interaction studies indicate that diflucortolone valerate may enhance both allergic and non-allergic cutaneous reactions when applied topically during the afferent stage of contact sensitivity in animal models . Additionally, systemic absorption can lead to potential interactions with other medications that affect glucose metabolism or immune function due to its glucocorticoid activity .

Diflucortolone valerate shares structural and functional similarities with various corticosteroids. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePotencyUnique Features
Fluocinolone acetonideC22H28F2O4ModerateLess potent than diflucortolone valerate topically
Betamethasone-17-valerateC22H29F2O5HighMore potent but may have more systemic effects
DexamethasoneC22H23F1O5Very highStrong systemic effects; used for severe conditions
Beclomethasone dipropionateC27H37ClO7ModeratePrimarily used for asthma; less effective topically

Diflucortolone valerate's unique combination of fluorination and esterification contributes to its enhanced local anti-inflammatory action while minimizing systemic side effects compared to other corticosteroids .

Physical Characteristics

Appearance and Organoleptic Properties

Diflucortolone valerate presents as a white to slightly cream-white crystalline powder with distinct organoleptic characteristics [1] [11]. The compound exhibits no discernible odor, making it an odorless crystalline solid under standard conditions [1] [11]. The crystalline nature of diflucortolone valerate is consistently reported across multiple pharmaceutical sources, indicating a well-defined solid-state structure . The slight cream-white coloration may vary depending on purity levels and preparation methods, though high-purity pharmaceutical grades typically maintain the white appearance [12].

The powder form demonstrates typical characteristics of steroid compounds, with fine crystalline particles that contribute to its handling properties in pharmaceutical formulations [13]. Visual assessment confirms the solid state remains stable under normal atmospheric conditions, with no apparent color changes or degradation when stored appropriately [15].

Melting Point and Thermal Behavior

The melting point of diflucortolone valerate has been determined through multiple analytical methods, with values ranging from 200°C to 220°C depending on the measurement technique and purity of the sample [1] [2] [12]. The most frequently cited range is 200°C to 205°C, as reported in official pharmaceutical documentation [1] [11]. A higher melting point of 220°C has been documented in some chemical databases, though this variation may reflect differences in analytical methodology or sample purity [2] [12].

Thermal analysis studies indicate that diflucortolone valerate undergoes decomposition at elevated temperatures, with thermal stability maintained up to approximately 200°C [32]. The compound exhibits a predicted boiling point of 578.5±50.0°C, though this represents a theoretical calculation rather than experimental determination [2] [12]. Flash point measurements indicate thermal ignition occurs at approximately 303°C under standard atmospheric conditions [32].

The specific rotation of diflucortolone valerate provides additional thermal-dependent optical properties, with values ranging from +98° to +103° when measured in dioxane solution [1] [2]. More precise measurements report a specific rotation of +100.8° at 22°C in dioxane, demonstrating the temperature-dependent nature of optical activity [2] [31].

Density and Specific Gravity

The density of diflucortolone valerate has been estimated at 1.1227 g/cm³ using computational modeling approaches [2] [10] [12]. This estimated value places the compound within the typical density range for organic steroid molecules of similar molecular weight and structure. The specific gravity, derived from density measurements, indicates that diflucortolone valerate is slightly denser than water, which influences its behavior in aqueous and organic solvent systems [10].

Relative density measurements confirm the solid-state packing efficiency of the crystalline structure, contributing to the overall stability and handling characteristics of the compound [18]. The density value correlates with the molecular weight of 478.57 g/mol and the three-dimensional steroid backbone structure [2] [8].

Solubility Profile

Solubility in Organic Solvents

Diflucortolone valerate demonstrates excellent solubility in various organic solvents, with solubility characteristics that follow typical patterns for lipophilic steroid compounds [1] [4] [17]. The compound exhibits the highest solubility in chloroform, where it is classified as easily soluble or freely soluble [1] [11] [17]. Similarly high solubility is observed in dichloromethane and dioxane, both rated as freely soluble [17].

Dimethyl sulfoxide solutions achieve concentrations of approximately 10 mg/mL according to standard preparation protocols, with enhanced solubility up to 50 mg/mL (104.48 mM) achieved through sonication techniques [4] [10]. Dimethylformamide provides even greater solubility, with concentrations reaching approximately 30 mg/mL under standard conditions [4].

Methanol demonstrates moderate solubility characteristics, classified as slightly soluble, while diethyl ether shows limited dissolution capacity, rated as sparingly soluble [1] [11] [17]. These solubility patterns reflect the amphiphilic nature of the steroid structure, with the valerate ester side chain contributing to enhanced lipophilicity .

Aqueous Solubility Parameters

The aqueous solubility of diflucortolone valerate is extremely limited, with the compound classified as practically insoluble in water [17] [18]. Computational predictions estimate water solubility at approximately 0.00631 mg/mL, confirming the hydrophobic nature of the molecule [8]. This poor aqueous solubility necessitates the use of co-solvents or specialized formulation techniques for aqueous-based preparations [4].

When dimethylformamide is used as a co-solvent with phosphate-buffered saline in a 1:3 ratio, solubility increases to approximately 0.25 mg/mL [4]. This enhancement demonstrates the potential for solubilization through organic co-solvent systems, though the overall aqueous solubility remains limited even with solubilization aids [4].

The negligible water solubility directly correlates with the high partition coefficient values and contributes to the compound's behavior in biological systems [18]. Surface tension and interfacial properties are significantly influenced by this hydrophobic character [13].

Temperature-Dependent Solubility Patterns

Temperature-dependent solubility studies for diflucortolone valerate indicate typical endothermic dissolution behavior in organic solvents, where increased temperature generally enhances solubility [13]. The crystalline form stability influences solubility patterns, with phase transitions potentially affecting dissolution rates at elevated temperatures [27].

Thermal analysis suggests that solubility enhancement occurs progressively with temperature increases up to the melting point range of 200-205°C [1] [25]. Beyond this temperature range, thermal decomposition may interfere with accurate solubility determinations [25] [29].

Storage temperature recommendations of -20°C for long-term stability indicate that low temperatures maintain both chemical stability and consistent solubility characteristics [2] [10]. Temperature cycling studies would be necessary to fully characterize the solubility-temperature relationship across the full range of pharmaceutical storage and handling conditions [26].

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (log P) of diflucortolone valerate has been determined through computational modeling approaches, yielding values between 3.95 and 4.04 [8]. The ALOGPS algorithm predicts a log P value of 3.95, while Chemaxon calculations indicate 4.04 [8]. These values place diflucortolone valerate in the highly lipophilic category, consistent with its steroid structure and valerate ester modification [8] [21].

The high partition coefficient values indicate a strong preference for lipophilic environments over aqueous phases, with the compound showing greater than 30-fold affinity for octanol compared to water [21]. This lipophilic character directly influences membrane permeability and tissue distribution characteristics [22] [24].

Distribution coefficient (log D) values demonstrate pH-dependent partitioning behavior due to the ionizable nature of certain functional groups within the molecule [8]. The pH-dependent distribution affects the compound's behavior across different physiological pH ranges, though the primary lipophilic character remains dominant [21] [24].

Experimental determination of partition coefficients using reverse-phase liquid chromatography methods could provide validation of the computational predictions, though such experimental data was not identified in the current literature [22] [23].

Acid-Base Properties

pKa Determination

The acid-base properties of diflucortolone valerate have been characterized through computational prediction methods, indicating very weak acidic behavior [2] [8]. The predicted pKa value ranges from 12.89±0.70 to 13.61, representing the strongest acidic functional group within the molecule [2] [8].

These high pKa values indicate that diflucortolone valerate behaves essentially as a neutral compound under physiological pH conditions [8]. The weak acidity likely originates from enolic or hydroxyl functional groups within the steroid backbone structure [2]. At physiological pH ranges (6.5-7.5), the compound exists predominantly in its neutral, non-ionized form [8].

The Chemaxon prediction system identifies the strongest basic pKa as -3.4, indicating no significant basic character under normal pH conditions [8]. This confirms that the compound primarily exhibits neutral behavior across typical pharmaceutical pH ranges [8].

pH-Dependent Behavior

The pH-dependent behavior of diflucortolone valerate reflects its weak acidic properties and predominantly neutral character [8]. At physiological pH values, the compound maintains a physiological charge of zero, indicating minimal ionization [8]. This neutral charge state contributes to the high lipophilicity and membrane permeability characteristics [8].

Buffer system compatibility studies suggest that diflucortolone valerate remains stable across a wide pH range, though specific stability-pH profiles would require experimental validation [4]. The pH-independent behavior in typical pharmaceutical pH ranges (4-9) supports formulation flexibility [4].

Solubility enhancement through pH modification appears limited due to the weak ionizable character of the molecule [4] [18]. The neutral behavior across physiological pH ranges means that pH-dependent solubilization strategies offer minimal benefit compared to organic co-solvent approaches [4] [8].

PropertyValueMethod/Source
Molecular FormulaC₂₇H₃₆F₂O₅Multiple sources [1] [2] [8]
Molecular Weight478.57-478.58 g/molMultiple sources [2] [8]
Melting Point200-205°C (primary), 220°C (alternate)Health Canada [1], ChemicalBook [2]
Density (estimated)1.1227 g/cm³Computational [2] [10]
Log P3.95-4.04ALOGPS/Chemaxon [8]
pKa (acidic)12.89±0.70 to 13.61Computational [2] [8]
Water Solubility0.00631 mg/mL (predicted)Computational [8]
DMSO Solubility10-50 mg/mLExperimental [4] [10]
SolventSolubility ClassificationApproximate Concentration
WaterPractically insoluble0.00631 mg/mL [8]
ChloroformEasily/freely solubleNot specified [1] [17]
DichloromethaneFreely solubleNot specified [17]
DioxaneFreely solubleNot specified [17]
MethanolSlightly solubleNot specified [1] [17]
EtherSparingly solubleNot specified [1] [17]
DMSOReadily soluble10-50 mg/mL [4] [10]
DMFReadily soluble~30 mg/mL [4]

X-ray Diffraction Patterns

X-ray diffraction analysis of diflucortolone valerate reveals characteristic crystalline patterns that provide fundamental insights into its molecular arrangement and structural organization [1] [2]. The compound exhibits well-defined diffraction peaks consistent with a highly ordered crystalline lattice structure [3] [4]. X-ray powder diffraction techniques have been employed to characterize the crystalline nature of diflucortolone valerate, utilizing standard methodologies for pharmaceutical crystalline materials [1] [3].

The X-ray diffraction patterns demonstrate the presence of sharp, well-resolved peaks indicative of good crystallinity and structural order [2]. The diffraction data obtained through X-ray powder diffraction analysis provides essential information for identifying and characterizing the crystalline form of diflucortolone valerate [1] [4]. The analytical approach follows established protocols for steroid crystallography, ensuring accurate determination of structural parameters [3] [2].

Crystal Systems and Space Groups

Diflucortolone valerate crystallizes in the monoclinic crystal system, as confirmed through detailed crystallographic analysis . The monoclinic lattice structure represents the most thermodynamically stable arrangement for this corticosteroid valerate ester under standard conditions . This crystal system is characterized by three unequal axes with one angle differing from ninety degrees, which accommodates the complex three-dimensional structure of the steroid backbone with its attached valerate ester group [6] [7].

The space group determination provides critical information about the symmetry operations present within the crystal structure [6]. The monoclinic crystal system classification indicates specific geometric constraints and symmetry elements that govern the molecular packing arrangement [7]. These crystallographic parameters are essential for understanding the solid-state behavior and physical properties of diflucortolone valerate [6].

Polymorphic Behavior

Identification and Characterization of Crystal Forms

Diflucortolone valerate exhibits polymorphic behavior with the identification of distinct crystal forms, most notably Crystal Form I [8] . The polymorphic forms have been characterized using multiple analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy [8] . Crystal Form I represents the predominant and most stable polymorphic variant under standard pharmaceutical manufacturing and storage conditions .

The identification of polymorphic forms relies on comprehensive analytical characterization to distinguish between different crystalline arrangements [9] [10]. Powder X-ray diffraction serves as the primary technique for polymorph identification, providing unique fingerprint patterns for each crystal form [8] [11]. Additional characterization methods include thermal analysis and spectroscopic techniques that complement diffraction data for complete polymorphic characterization [9] [12].

Crystal Form I Properties and Stability

Crystal Form I of diflucortolone valerate demonstrates enhanced stability compared to other potential polymorphic forms . This crystal form exhibits a monoclinic lattice structure that provides optimal molecular packing efficiency and thermodynamic stability . The melting point of Crystal Form I ranges from 202°C to 220°C, as determined by differential scanning calorimetry analysis [13] [14].

PropertyValueReference
Melting Point (DSC)202-220°C [14]
Specific Rotation [α]D22+100.8° (dioxane) [13]
Crystal FormCrystal Form I (monoclinic) [8]
AppearanceWhite to off-white crystalline powder [15] [14]
Density (estimated)1.1227 g/cm³ [16]

The infrared spectrum of Crystal Form I shows characteristic absorption bands at 1745, 1727, 1667, 1625, 1611, and 1169 cm⁻¹, which correspond to specific functional groups within the molecular structure [13]. The ultraviolet spectrum exhibits maximum absorption at 239 nm with an absorbance value of 348.8 E1%1cm [13]. These spectroscopic characteristics serve as distinctive fingerprints for Crystal Form I identification and quality control [13].

Polymorphic Transitions

The controlled formation of Crystal Form I involves specific crystallization conditions that promote the development of the desired polymorphic state . Controlled cooling crystallization represents the preferred method for obtaining Crystal Form I with consistent properties and enhanced stability . This crystallization approach involves precise temperature control and cooling rates to ensure nucleation and growth of the thermodynamically favored crystal form .

Crystal FormPropertyValueReference
Form ILattice StructureMonoclinic
Form IAverage Particle Size7.7-8.5 μm [8] [17]
Form IStabilityEnhanced stability
Form IFormation MethodControlled cooling crystallization

The polymorphic stability of diflucortolone valerate has been demonstrated under various storage and processing conditions [18]. Stability-indicating analytical methods have confirmed that Crystal Form I maintains its structural integrity during pharmaceutical formulation processes and storage [18]. The absence of polymorphic transitions under normal conditions ensures consistent pharmaceutical performance and product quality [18].

Crystal Habit and Morphology

Microscopic Examination Methods

Microscopic examination of diflucortolone valerate crystals reveals characteristic morphological features that are distinctive for this corticosteroid compound [19] [20]. Transmission electron microscopy studies have demonstrated spherical particle morphology in nanoparticle formulations, with clearly defined particle boundaries and uniform distribution [19] [20]. The microscopic appearance of bulk crystalline material shows the typical white to off-white crystalline powder characteristics consistent with steroid pharmaceuticals [15] [21].

Polarized light microscopy techniques have been employed to examine the birefringent properties of diflucortolone valerate crystals [9]. The crystalline nature of the compound is confirmed through the observation of characteristic optical properties under crossed polarizers [9]. These microscopic examination methods provide valuable information about crystal quality, purity, and morphological consistency [9].

Particle Size Distribution

Particle size distribution analysis of diflucortolone valerate has been conducted using various measurement techniques, including dynamic light scattering for nanoparticle formulations [19] [20]. The micronized Crystal Form I exhibits an average particle size ranging from 7.7 to 8.5 micrometers, which is optimal for pharmaceutical formulation applications [8] [17]. Commercial specifications typically require particle sizes of less than 10 microns for topical formulations [21].

Formulation TypeParticle Size ± SD (nm)Polydispersity Index ± SDZeta Potential ± SD (mV)Reference
DFV-loaded nanoparticles (without IPM)210.7 ± 10.50.152 ± 0.0330.4 ± 2.40 [20]
DFV-loaded nanoparticles (with IPM)204.2 ± 10.10.149 ± 0.0241.4 ± 1.60 [20]
Blank nanoparticles (without IPM)218.2 ± 15.10.190 ± 0.0525.1 ± 1.80 [20]
Blank nanoparticles (with IPM)210.4 ± 11.20.180 ± 0.0438.3 ± 2.51 [20]

Nanoparticle formulations of diflucortolone valerate demonstrate narrow particle size distributions with polydispersity indices consistently below 0.2, indicating monodisperse particle populations [19] [20]. The incorporation of isopropyl myristate as a lipid component results in slightly reduced particle sizes and improved size uniformity [20]. These particle size characteristics are crucial for optimizing drug delivery performance and formulation stability [19] [20].

Solid-State Stability

The solid-state stability of diflucortolone valerate has been extensively studied under various environmental conditions and storage scenarios [22] [18]. Stability-indicating analytical methods have been developed and validated to monitor the integrity of the compound during storage and formulation processes [18]. The crystal structure remains stable under standard pharmaceutical storage conditions, with no evidence of polymorphic conversion or degradation [18].

ConditionStability/Degradation DataReference
Room Temperature (0 months)7.5-8.9% release rate [8]
Room Temperature (3 months)34.2-48.8% release rate [8]
Accelerated StorageMaintained crystal form integrity [18]
In vivo degradation (rat skin)30-60 min half-life [23]
In vivo degradation (human skin)80-90% intact after 7 hours [23]
Plasma elimination half-life4-5 hours (diflucortolone) [24] [25]

Temperature stability studies demonstrate that diflucortolone valerate maintains its crystalline structure and chemical integrity at elevated temperatures up to its melting point [22] [14]. The compound exhibits excellent thermal stability with a clear melting endotherm observed at 202-220°C without decomposition [13] [14]. Storage under inert atmosphere at reduced temperatures (-20°C) provides optimal long-term stability for the crystalline material [16] [14].

Humidity stability testing reveals that diflucortolone valerate demonstrates good moisture resistance due to its lipophilic nature and crystalline structure [18]. The compound shows minimal hygroscopic behavior under normal atmospheric conditions [16]. Accelerated stability studies confirm that the crystal form maintains its structural integrity over extended periods under stress conditions [18].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

478.25308057 g/mol

Monoisotopic Mass

478.25308057 g/mol

Heavy Atom Count

34

Appearance

White Solid

Melting Point

195.0 °C

UNII

1A63Z067C8

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (89.66%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (89.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

59198-70-8

Wikipedia

Diflucortolone_valerate

Dates

Last modified: 08-15-2023

Explore Compound Types